molecular formula C25H21ClN4O3S B6083383 2-{2-[(E)-2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE

2-{2-[(E)-2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE

Cat. No.: B6083383
M. Wt: 493.0 g/mol
InChI Key: MGPOPKZUVMVHJI-JFLMPSFJSA-N
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Description

2-{2-[(E)-2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole-hydrazone intermediate with a phenylacetamide derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring and hydrazone linkage.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and hydrazone linkage suggests it may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and thiazole ring could play key roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, hydrazone linkage, and phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-19-11-9-17(10-12-19)16-33-21-8-4-5-18(13-21)15-27-30-25-29-24(32)22(34-25)14-23(31)28-20-6-2-1-3-7-20/h1-13,15,22H,14,16H2,(H,28,31)(H,29,30,32)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPOPKZUVMVHJI-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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